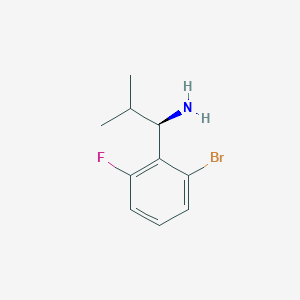

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

Description

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 2-bromo-6-fluorophenyl aromatic ring attached to a branched propan-1-amine backbone. Its molecular formula is C₁₀H₁₃BrFN, with a molecular weight of 246.12 g/mol and CAS number 1270423-89-6 . The compound’s stereochemistry (R-configuration) and halogenated aromatic system make it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |

InChI Key |

XUJBIJVFEOQDHN-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CC(C)C(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The unique structure of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine allows it to interact with various biological targets. Its halogen substituents enhance binding affinity to certain receptors, which is crucial for pharmacological studies.

Key Biological Interactions:

- Neurotransmitter Systems: Research indicates that compounds with similar structures can influence neurotransmitter pathways, suggesting potential applications in treating neurological disorders.

- Receptor Modulation: Studies have shown that this compound may act as an agonist or antagonist in receptor-mediated pathways, making it a valuable candidate for further exploration in drug development.

Therapeutic Applications

Given its biological activity, (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is being investigated for various therapeutic applications:

- Neurological Disorders: Due to its interaction with neurotransmitter systems, it may offer therapeutic benefits for conditions such as schizophrenia or depression.

- Pharmacological Studies: Its ability to modulate receptor activity makes it suitable for developing new pharmacological agents targeting specific pathways.

Case Studies

Recent studies have investigated the pharmacological potential of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine:

- Study on Receptor Interaction: A study demonstrated that this compound significantly modulates receptor activity, providing insights into its therapeutic potential in treating psychiatric disorders .

- Pharmacokinetic Profiling: Another investigation focused on the pharmacokinetic properties of related compounds, showing promising results regarding blood-brain barrier penetration and selectivity over mammalian cell lines .

Mechanism of Action

- The exact mechanism remains unclear, but it likely involves interactions with monoamine transporters (e.g., serotonin, dopamine, norepinephrine).

- Potential pathways include reuptake inhibition and release of neurotransmitters.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous amines from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₃BrFN | 246.12 | Branched propan-1-amine chain; 2-bromo-6-fluoro substituents on phenyl | |

| (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine | C₈H₁₀BrClFN | 254.53 | Shorter ethan-1-amine chain; includes chlorine impurity? | |

| 2-(4-Bromophenyl)-2-methoxypropan-1-amine | C₆H₆BrClN₂ | 221.49 | Methoxy group at propan-1-amine position; 4-bromo substituent on phenyl | |

| 1-(Fluorophenyl)propan-2-ylamine | Not specified | — | Fluorophenyl group; methyl on propan-2-yl backbone | |

| (R)-1-Bromo-3-phenylpropan-2-amine | C₉H₁₂BrN | 214.10 | Bromo on propan chain (not phenyl); lacks fluorine |

Research and Application Insights

Pharmaceutical Relevance :

- Fluorinated aromatic amines are pivotal in CNS drug development due to their ability to cross the blood-brain barrier. The target compound’s fluorophenyl moiety aligns with this trend .

- Bromine’s role as a leaving group in coupling reactions positions the compound for use in creating biaryl structures, common in kinase inhibitors .

- Agrochemical Potential: Similar halogenated amines are employed in herbicide and pesticide synthesis. The target’s bromo-fluoro combination may offer synergistic pesticidal activity .

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine, often referred to as a chiral amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H14BrF, with a molecular weight of approximately 282.58 g/mol. The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical properties, reactivity, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrF |

| Molecular Weight | 282.58 g/mol |

| Chiral Center | Yes |

| Notable Features | Halogen substituents |

The biological activity of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is primarily attributed to its interaction with various biological targets. It may function as an agonist or antagonist in receptor-mediated pathways, modulating the activity of neurotransmitter systems. The halogen substituents enhance binding affinity to certain receptors, making it a valuable candidate for pharmacological studies aimed at treating neurological disorders.

Potential Targets

- Neurotransmitter Receptors : The compound may influence dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms .

Biological Activity Studies

Several studies have explored the biological activity of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine. Below are key findings from notable research:

In Vitro Studies

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. For instance, it showed an IC50 value of 12 μM against certain cancer cell lines while maintaining selectivity over normal cells .

Pharmacokinetics

- Absorption and Distribution : Research indicates that the compound has favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier (BBB), which is critical for targeting central nervous system disorders .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine on animal models of depression. The compound was administered in varying doses, resulting in significant improvements in depressive behaviors compared to control groups. This suggests its potential utility in treating mood disorders .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Trypanosoma brucei, the causative agent of sleeping sickness. It exhibited potent inhibitory effects with an EC50 value of 260 nM in vitro, showcasing its potential as a therapeutic agent against parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.